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Compound of Interest

Compound Name:
5-Chloro-4-

methoxysalicylaldehyde

Cat. No.: B1455506 Get Quote

This guide provides an in-depth technical overview of 5-Chloro-4-methoxysalicylaldehyde
(CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers

and professionals in drug discovery and fine chemical synthesis. This document moves beyond

a simple recitation of facts to offer expert insights into its synthesis, characterization, and

strategic application, empowering scientists to leverage its unique chemical architecture for

novel molecular design.

Molecular Overview and Physicochemical
Properties
5-Chloro-4-methoxysalicylaldehyde is a trifunctional aromatic compound featuring an

aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This

specific arrangement of functional groups imparts a unique reactivity profile, making it a

valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 5-Chloro-4-methoxysalicylaldehyde
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Property Value Source

CAS Number 89938-56-7 [1][2]

Molecular Formula C₈H₇ClO₃ [1]

Molecular Weight 186.59 g/mol [1]

IUPAC Name
5-Chloro-2-hydroxy-4-

methoxybenzaldehyde
PubChem

Appearance
(Predicted) White to off-white

crystalline solid

Inferred from related

compounds

Solubility

(Predicted) Soluble in common

organic solvents (e.g., ethanol,

DMSO, DMF); sparingly

soluble in water

Inferred from related

compounds

Melting Point

No experimental data

available. Predicted to be a

solid at room temperature.

-

Boiling Point
No experimental data

available.
-

Note: The lack of extensive experimental data in publicly accessible literature for this specific

isomer highlights an opportunity for further fundamental characterization research. The

predicted properties are based on the known characteristics of closely related salicylaldehyde

derivatives.

Strategic Synthesis: The Reimer-Tiemann Reaction
The most logical and established synthetic route to 5-Chloro-4-methoxysalicylaldehyde is

the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-

Tiemann reaction.[2][3] This reaction is a cornerstone of aromatic chemistry for the introduction

of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction
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The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) as the

electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction

Step 1: Dichlorocarbene Formation Step 2: Phenoxide Formation

Step 3: Electrophilic Attack & Hydrolysis

Chloroform (CHCl₃)

Trichloromethyl carbanion (⁻CCl₃)

+ OH⁻

Hydroxide (OH⁻)

Dichlorocarbene (:CCl₂)

- Cl⁻

Cl⁻ 4-Chloro-3-methoxyphenol

Phenoxide anion

+ OH⁻

Dichloromethyl intermediate

+ :CCl₂ (ortho attack)

Hydroxide (OH⁻)

Benzal chloride derivative

Tautomerization

5-Chloro-4-methoxysalicylaldehyde

+ 2 OH⁻, then H₃O⁺
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Caption: Key steps in the synthesis of 5-Chloro-4-methoxysalicylaldehyde via the Reimer-

Tiemann reaction.
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The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The

ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing

effect of the hydroxyl group.[3] Subsequent hydrolysis of the dichloromethyl group under the

basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol
This protocol is a proposed methodology based on established procedures for the Reimer-

Tiemann reaction and has not been experimentally validated for this specific substrate in the

cited literature.

Materials:

4-chloro-3-methoxyphenol

Chloroform (CHCl₃)

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCl)

Diethyl ether or Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent)

in ethanol.

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents)

to the flask with stirring. The mixture will warm up as the phenoxide salt forms.
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Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents)

dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic,

and the rate of addition should be controlled to maintain a steady reflux.

Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction

mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).

Work-up:

Cool the reaction mixture to room temperature.

Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper.

This will protonate the phenoxide and hydrolyze any remaining intermediates.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3 x volume).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica

gel.

Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the

synthesized 5-Chloro-4-methoxysalicylaldehyde. While experimental spectra for this specific

compound are not readily available in the literature, the expected spectral features can be

reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 5-Chloro-4-methoxysalicylaldehyde
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Technique Predicted Key Features

¹H NMR

- Aldehyde proton (CHO): Singlet, ~9.8-10.5

ppm. - Phenolic proton (OH): Broad singlet,

concentration-dependent, ~10-12 ppm. -

Aromatic protons: Two singlets (or doublets with

very small coupling constant) in the aromatic

region (~6.5-7.5 ppm). - Methoxy protons

(OCH₃): Singlet, ~3.9-4.1 ppm.

¹³C NMR

- Aldehyde carbon (C=O): ~190-195 ppm. -

Aromatic carbons: Signals in the range of ~110-

160 ppm. The carbon bearing the hydroxyl

group will be downfield, and the carbon bearing

the methoxy group will also be significantly

downfield. - Methoxy carbon (OCH₃): ~55-60

ppm.

IR Spectroscopy

- O-H stretch (phenolic): Broad band, ~3200-

3400 cm⁻¹. - C-H stretch (aromatic and

aldehyde): ~2900-3100 cm⁻¹ and ~2700-2800

cm⁻¹. - C=O stretch (aldehyde): Strong, sharp

band, ~1650-1680 cm⁻¹. - C=C stretch

(aromatic): ~1500-1600 cm⁻¹. - C-O stretch

(ether and phenol): ~1200-1300 cm⁻¹. - C-Cl

stretch: ~700-800 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A prominent peak at m/z

186, with a characteristic M+2 peak at m/z 188

(approximately 1/3 the intensity of the M⁺ peak)

due to the ³⁷Cl isotope. - Key Fragmentation:

Loss of H• (M-1), CHO• (M-29), and CH₃• (M-

15).

Applications in Drug Discovery and Organic
Synthesis
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The true value of 5-Chloro-4-methoxysalicylaldehyde lies in its potential as a versatile

intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases
The aldehyde functional group readily undergoes condensation reactions with primary amines

to form Schiff bases (imines).[4] These compounds are of immense interest in medicinal

chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal,

and anticancer properties.[5]

Diagram 2: General Scheme for Schiff Base Formation

5-Chloro-4-methoxysalicylaldehyde

Schiff Base Derivative

+ R-NH₂

Primary Amine (R-NH₂)

H₂O

Click to download full resolution via product page

Caption: Condensation of 5-Chloro-4-methoxysalicylaldehyde with a primary amine to yield a

Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can

significantly influence the electronic properties and steric profile of the resulting Schiff base,

potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds
5-Chloro-4-methoxysalicylaldehyde is an excellent starting material for the synthesis of

various heterocyclic systems. The presence of the ortho-hydroxyl group allows for
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intramolecular cyclization reactions following initial condensation or addition reactions at the

aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged

scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules
While specific examples detailing the use of 5-Chloro-4-methoxysalicylaldehyde are sparse

in the literature, its structural motifs are present in a variety of bioactive compounds.

Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and

vitamin K antagonists.[1] The substitution pattern of 5-Chloro-4-methoxysalicylaldehyde
makes it a candidate for the synthesis of novel analogs of these and other drug classes, where

the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity,

metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived

from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer

activity.[5]

Safety and Handling
As a laboratory chemical, 5-Chloro-4-methoxysalicylaldehyde should be handled with

appropriate care. Based on data for related compounds, it is expected to be a skin and eye

irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before

handling and use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion
5-Chloro-4-methoxysalicylaldehyde is a valuable and versatile building block for organic

synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann

reaction is a classic and reliable method. The unique combination of functional groups on the

aromatic ring provides a platform for the creation of a diverse range of derivatives, including

Schiff bases and heterocyclic compounds, with significant potential for biological activity.

Further research into the experimental properties and applications of this compound is

warranted and encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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